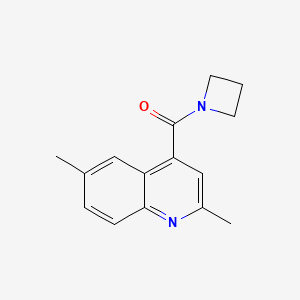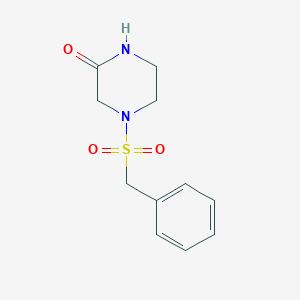![molecular formula C13H18N4O B7473585 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide, also known as JNJ-55511118, is a selective and potent antagonist of the orexin-2 receptor. Orexins are neuropeptides that regulate a variety of physiological processes, including sleep-wake cycles, appetite, and energy metabolism. The orexin-2 receptor is primarily expressed in the brain and is involved in the regulation of wakefulness and arousal. JNJ-55511118 has been studied extensively for its potential therapeutic applications in sleep disorders, obesity, and addiction.
作用机制
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is a selective antagonist of the orexin-2 receptor, which is primarily expressed in the brain. By blocking the activity of the orexin-2 receptor, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide reduces the activity of the orexin system, which is involved in the regulation of wakefulness and arousal. This leads to increased sleep time and improved sleep quality, as well as reduced food intake and body weight in animal models of obesity. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has also been shown to reduce drug-seeking behavior in animal models of addiction, possibly by modulating the activity of the mesolimbic dopamine system.
Biochemical and Physiological Effects
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects, primarily related to its activity as an orexin-2 receptor antagonist. In animal models, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to increase sleep time and improve sleep quality, reduce food intake and body weight, and reduce drug-seeking behavior. These effects are thought to be mediated by the orexin system, which is involved in the regulation of a variety of physiological processes, including sleep-wake cycles, appetite, and energy metabolism.
实验室实验的优点和局限性
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the orexin-2 receptor, making it a useful tool for studying the role of the orexin system in various physiological processes. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has also been shown to be effective in animal models of sleep disorders, obesity, and addiction, making it a promising candidate for further research in these areas.
One limitation of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been established. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is not currently approved for human use, so its potential therapeutic applications in humans are still unknown.
未来方向
There are several future directions for research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide. One area of interest is the potential therapeutic applications of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide in sleep disorders, obesity, and addiction. Further research is needed to determine the safety and efficacy of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide in humans, as well as the optimal dosing and administration regimens.
Another area of interest is the role of the orexin system in other physiological processes, such as stress, anxiety, and mood disorders. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide may be a useful tool for studying the role of the orexin system in these processes, and may have potential therapeutic applications in these areas as well.
Overall, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is a promising compound with potential therapeutic applications in a variety of physiological processes. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits, but it represents a promising area of research for the future.
合成方法
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2,6-dichloropyridine with 1,3-dimethyl-1H-pyrazole in the presence of a base to form 1,3-dimethylpyrazolo[3,4-b]pyridine. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide. The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in sleep disorders, obesity, and addiction. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to increase sleep time and improve sleep quality, making it a promising candidate for the treatment of insomnia and other sleep disorders. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has also been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may have potential as an anti-obesity drug. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may be useful in the treatment of substance abuse disorders.
属性
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8-10-6-9(15-12(18)13(2,3)4)7-14-11(10)17(5)16-8/h6-7H,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFUCVMOMBCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)





![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)


